molecular formula C11H15NO2 B8778100 phenyl N-butylcarbamate CAS No. 3898-47-3

phenyl N-butylcarbamate

Cat. No. B8778100
Key on ui cas rn: 3898-47-3
M. Wt: 193.24 g/mol
InChI Key: ICGNCPZDLALZBU-UHFFFAOYSA-N
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Patent
US04315861

Procedure details

5 g N-butyl-carbamic acid benzoic acid sulfimide are suspended in the mixture of 1.67 g of phenol and 50 ml of water, then while stirring (5 hours), a solution of 0.71 g of sodium hydroxide in 50 ml water is added. After stirring another 3 hours, the mixture is extracted with 2×30 ml of ether. The ethereal extracts are dried with sodium sulfate, then the solvent is evaporated in a vacuum at a temperature not above 30° C. 2.15 g of phenyl N-butyl-carbamate are obtained, which can be distilled at 146°-148° C. at 2 mmHg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH2]=N.C(O)(=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:12]([NH:16][C:17](=[O:19])[OH:18])[CH2:13][CH2:14][CH3:15].C1(O)C=CC=CC=1.[OH-].[Na+]>O>[CH2:12]([NH:16][C:17](=[O:18])[O:19][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:13][CH2:14][CH3:15] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[SH2]=N.C(C1=CC=CC=C1)(=O)O.C(CCC)NC(O)=O
Name
Quantity
1.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.71 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring (5 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring another 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 2×30 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal extracts are dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in a vacuum at a temperature not above 30° C

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCC)NC(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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